molecular formula C12H5Br3O B15410611 3,4,7-Tribromo-dibenzofuran CAS No. 617707-57-0

3,4,7-Tribromo-dibenzofuran

Cat. No.: B15410611
CAS No.: 617707-57-0
M. Wt: 404.88 g/mol
InChI Key: PFXRHKDMKSLZHE-UHFFFAOYSA-N
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Description

3,4,7-Tribromo-dibenzofuran is an organic compound with the molecular formula C12H5Br3O and a molecular weight of 404.88 g/mol . It is a brominated derivative of dibenzofuran, which consists of two benzene rings fused to a central furan ring . This compound is provided as a high-purity solid for research and development purposes. It is suitable for use as a standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) studies, where its retention index data on non-polar columns is available . As a polybrominated aromatic compound, it may also serve as a valuable synthetic intermediate or building block in the exploration of novel materials and chemical synthesis. Researchers are investigating its potential properties and applications in various fields. Handle with appropriate precautions in a controlled laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

617707-57-0

Molecular Formula

C12H5Br3O

Molecular Weight

404.88 g/mol

IUPAC Name

3,4,7-tribromodibenzofuran

InChI

InChI=1S/C12H5Br3O/c13-6-1-2-7-8-3-4-9(14)11(15)12(8)16-10(7)5-6/h1-5H

InChI Key

PFXRHKDMKSLZHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C2C=CC(=C3Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Differences:

Electronic Properties :

  • Substituent positions alter HOMO/LUMO distributions. For example, carbazole-dibenzofuran hybrids show HOMO localization on electron-rich substituents and LUMO on the dibenzofuran core . Bromine’s electron-withdrawing nature likely shifts these orbitals differently depending on its position.
  • The 3,4,7-isomer may exhibit distinct photophysical behavior compared to isomers with bromines on adjacent rings (e.g., 1,4,8), affecting applications in optoelectronics .

Environmental Persistence :

  • Bromine substitution patterns influence hydrophobicity and degradation. For instance, polychlorinated dibenzofurans with lateral substitutions (e.g., 2,3,7,8-TCDF) are highly persistent and toxic . Analogously, brominated isomers with similar substitution symmetry (e.g., 3,4,7 vs. 2,3,7) may exhibit comparable environmental mobility .

Chromatographic Behavior: Polarizability and hydrogen-bonding capacity vary with substitution. Dibenzofuran’s delocalized π-system contributes to high polarizability , but bromine’s steric and electronic effects may reduce solubility in nonpolar solvents for isomers with clustered substitutions (e.g., 1,2,4 vs. 3,4,7).

Comparison with Other Dibenzofuran Derivatives

Chlorinated Dibenzofurans

Chlorinated analogs, such as 2,3,7,8-tetrachlorodibenzofuran (TCDF), share structural similarities but differ in halogen electronegativity and bond strength. Key contrasts include:

  • Toxicity : Chlorinated dibenzofurans are potent aryl hydrocarbon receptor (AhR) agonists, with toxicity dependent on lateral substitutions . Brominated analogs like this compound may exhibit similar receptor-binding affinities but slower metabolic clearance due to bromine’s larger atomic radius.
  • Thermal Stability : Brominated derivatives decompose at higher temperatures than chlorinated ones, releasing hazardous polyaromatic hydrocarbons (PAHs) during combustion .

Functionalized Dibenzofurans

  • Immunosuppressive Derivatives: Modifications like enamino diketo groups in mycousnine derivatives enhance T-cell proliferation inhibition . Bromination at specific positions in this compound could similarly modulate bioactivity, though structure-activity relationships (SAR) remain understudied.
  • Luminescent Compounds: Dibenzofuran-containing luminescent molecules (e.g., 3-SPhF) rely on triplet-triplet annihilation (TTA) mechanisms influenced by π-orbital overlap . Bromine’s electron-withdrawing effects in this compound may quench luminescence compared to non-halogenated analogs.

Q & A

Basic: What synthetic methodologies are recommended for 3,4,7-Tribromo-dibenzofuran, and how can reaction conditions minimize polybrominated byproducts?

Answer:
Synthesis of tribromo-dibenzofurans typically involves halogenation of dibenzofuran precursors using brominating agents (e.g., Br₂ with FeBr₃ or N-bromosuccinimide). For regioselective bromination at the 3,4,7 positions, directing groups or steric effects must be leveraged. Reaction temperature (e.g., 70°C for controlled bromination) and solvent polarity (e.g., DCM or THF) significantly influence selectivity . To minimize polybrominated byproducts, stoichiometric control and stepwise bromination (e.g., mono- followed by di-bromination) are recommended. GC-MS and NMR should monitor intermediate purity .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) identifies bromine substitution patterns via chemical shifts (e.g., deshielded aromatic protons near Br atoms). Mass spectrometry (EI-MS or HRMS) confirms molecular weight (e.g., 483.77 g/mol for tetrabromo analogs) and isotopic patterns . X-ray crystallography (where applicable) resolves spatial arrangements, as seen in hexasubstituted dihydrofuran structures .

Advanced: How does the bromination pattern affect the thermodynamic stability and sublimation enthalpy of this compound?

Answer:
Bromination at positions 3,4,7 introduces steric hindrance and electronic effects, increasing thermal stability compared to less substituted analogs. Sublimation enthalpy (ΔH_sub) can be derived via vacuum drop microcalorimetry, as demonstrated for dibenzofuran (84.5 kJ/mol at 298 K). Computational methods (e.g., DFT) predict stability trends by analyzing bond dissociation energies and resonance stabilization .

Advanced: What experimental approaches elucidate gas-phase degradation pathways of this compound under high-temperature conditions?

Answer:
Pyrolysis studies in stirred reactors (500–950°C) with GC-MS analysis reveal decomposition products like brominated phenols and dioxins. Kinetic modeling (e.g., CHEMKIN) identifies rate-determining steps, such as C-Br bond cleavage or radical recombination. Isotopic labeling (¹³C or ²H) traces carbon skeleton rearrangements . Comparative studies with chlorinated analogs highlight Br’s lower bond strength, accelerating degradation .

Advanced: How can microbial consortia degrade this compound, and what enzymatic pathways are involved?

Answer:
Aerobic bacteria (e.g., Pseudomonas spp.) metabolize dibenzofurans via dioxygenase-mediated cleavage of the ether bond, forming dihydroxybiphenyl intermediates. For brominated derivatives, debromination precedes ring fission, often requiring co-metabolism with carbon sources. Key enzymes include gentisate 1,2-dioxygenase and catechol 2,3-dioxygenase. Batch reactors (pH 7, 30°C) optimize degradation efficiency (~72% in 24 hours) .

Basic: What chromatographic techniques resolve this compound in environmental matrices?

Answer:
Gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (GC-MS) achieves nanogram-level detection. HPLC with UV/Vis or fluorescence detectors is preferred for polar degradation products. Method validation requires calibration curves (R² > 0.98) and spike-recovery tests (70–120% recovery) . Environmental samples often require cleanup (e.g., silica gel chromatography) to remove interferents .

Advanced: What computational strategies predict the environmental persistence and reactivity of this compound?

Answer:
Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess photolytic reactivity, while Quantitative Structure-Activity Relationship (QSAR) models estimate bioaccumulation (log Kow) and toxicity (LC50). Molecular dynamics simulations model interactions with soil organic matter, predicting persistence in anaerobic sediments . Comparative studies with 2,3,7,8-Tetrachlorodibenzofuran highlight brominated analogs’ higher photostability but lower bioaccumulation .

Advanced: How do bromine substituents influence the photolytic degradation of this compound in aquatic environments?

Answer:
UV-Vis spectroscopy and laser flash photolysis reveal that bromine at positions 3,4,7 enhances absorption at 290–320 nm, promoting C-Br bond cleavage. Quantum yield measurements (φ ~ 0.1–0.3) indicate slower degradation than chlorinated analogs. Radical quenching experiments (e.g., using tert-butanol) confirm hydroxyl radical-mediated pathways in sunlit waters .

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